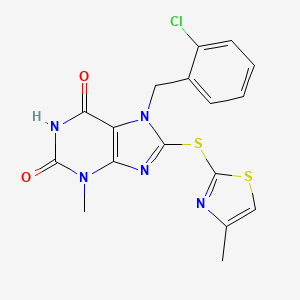
7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H14ClN5O2S2 and its molecular weight is 419.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole moiety, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and data.
Chemical Structure
The molecular formula of this compound is C17H17ClN4O3S with a molecular weight of 392.86 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research has indicated that compounds with purine and thiazole derivatives exhibit various biological activities including anti-inflammatory, antiviral, and anticancer effects. The specific biological activities of this compound are summarized below.
Antiviral Activity
Studies have shown that similar purine derivatives demonstrate significant antiviral properties. For instance:
| Compound | Activity | EC50 (μM) |
|---|---|---|
| Ribavirin | Antiviral | 20.0 |
| 21t (related compound) | Anti-HCV | <10.0 |
This indicates that modifications in the purine structure can enhance antiviral efficacy against Hepatitis C Virus (HCV), suggesting potential for the studied compound in similar applications .
Anticancer Potential
The thiazole ring in the compound may contribute to its anticancer properties. Compounds with thiazole moieties have been linked to inhibition of cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 13 (similar structure) | Jurkat cells | <10 |
| Doxorubicin (control) | A431 cells | <10 |
The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity against various cancer cell lines .
Case Studies
A recent study focused on the synthesis and evaluation of thiazole-containing compounds for their biological activity. The results indicated that compounds with a similar structural framework to 7-(2-chlorobenzyl)-3-methyl-8-((4-methylthiazol-2-yl)thio)-1H-purine exhibited promising results in terms of both antiviral and anticancer activities.
Study Example
In one experiment involving a series of thiazole derivatives:
- Synthesis : Compounds were synthesized via multicomponent reactions.
- Testing : Biological assays were conducted to evaluate their effectiveness against HCV and various cancer cell lines.
- Results : Several derivatives showed significant inhibition rates at concentrations lower than those required for ribavirin.
This suggests that further exploration of the structure–activity relationship (SAR) could yield compounds with enhanced therapeutic profiles .
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O2S2/c1-9-8-26-17(19-9)27-16-20-13-12(14(24)21-15(25)22(13)2)23(16)7-10-5-3-4-6-11(10)18/h3-6,8H,7H2,1-2H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQGGSFTBNSIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














